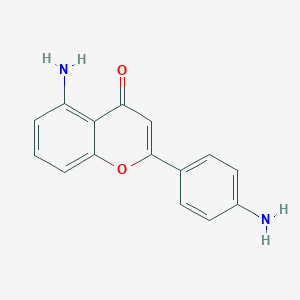

![molecular formula C8H13NO B137568 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone CAS No. 126343-99-5](/img/structure/B137568.png)

1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

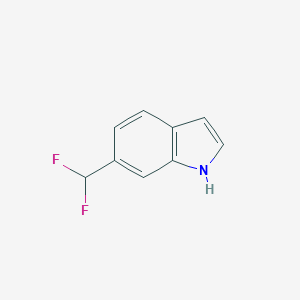

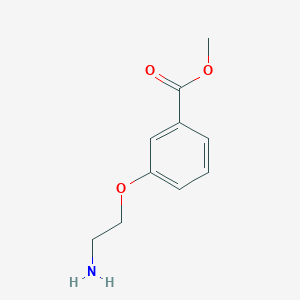

1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, also known as ABE, is a bicyclic ketone compound that has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. ABE has been found to have a unique structure and mechanism of action that make it a promising candidate for further study. In

Applications De Recherche Scientifique

1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a unique structure and mechanism of action that make it a promising candidate for further study. One potential application of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is in the development of new treatments for addiction and substance abuse. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which is involved in the reward pathway of the brain. This makes 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone a potential candidate for the development of new drugs that could help to reduce cravings and withdrawal symptoms in individuals with addiction.

Mécanisme D'action

1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone works by binding to the nicotinic acetylcholine receptor and modulating its activity. This receptor is involved in the reward pathway of the brain and is responsible for the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By modulating the activity of this receptor, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone can help to reduce cravings and withdrawal symptoms in individuals with addiction.

Biochemical and Physiological Effects

1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a number of biochemical and physiological effects. One of the key effects of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is its ability to modulate the activity of the nicotinic acetylcholine receptor. This receptor is involved in the reward pathway of the brain and is responsible for the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By modulating the activity of this receptor, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone can help to reduce cravings and withdrawal symptoms in individuals with addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in lab experiments is its unique structure and mechanism of action. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which makes it a promising candidate for the development of new drugs and treatments. However, one limitation of using 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in lab experiments is its potential toxicity. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to be toxic in high doses, which could limit its use in certain experiments.

Orientations Futures

There are a number of future directions for research on 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone. One potential area of research is in the development of new drugs and treatments for addiction and substance abuse. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which makes it a promising candidate for the development of new drugs that could help to reduce cravings and withdrawal symptoms in individuals with addiction. Another potential area of research is in the development of new methods for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone. By developing new and more efficient methods for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, researchers could help to make this compound more widely available for scientific research. Finally, future research could focus on the potential applications of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in other areas of medicine, such as the treatment of neurological disorders or cancer.

Conclusion

In conclusion, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, or 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, is a bicyclic ketone compound that has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has a unique structure and mechanism of action that make it a promising candidate for further study. By exploring the synthesis method of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can gain a deeper understanding of this promising compound and its potential applications in medicine and science.

Méthodes De Synthèse

The synthesis of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone involves the reaction of a bicyclic amine compound with an appropriate ketone reagent. One common method for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is through the reaction of norbornene with ethyl glyoxylate in the presence of a Lewis acid catalyst such as boron trifluoride. This reaction yields 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone as a white crystalline solid with a high degree of purity.

Propriétés

Numéro CAS |

126343-99-5 |

|---|---|

Nom du produit |

1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone |

Formule moléculaire |

C8H13NO |

Poids moléculaire |

139.19 g/mol |

Nom IUPAC |

1-(1-azabicyclo[2.2.1]heptan-3-yl)ethanone |

InChI |

InChI=1S/C8H13NO/c1-6(10)8-5-9-3-2-7(8)4-9/h7-8H,2-5H2,1H3 |

Clé InChI |

CLXGHNZEURAQTI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CN2CCC1C2 |

SMILES canonique |

CC(=O)C1CN2CCC1C2 |

Synonymes |

Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-yl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)